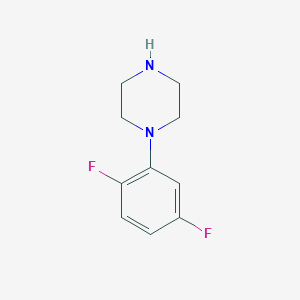

1-(2,5-Difluorophenyl)piperazine

Vue d'ensemble

Description

1-(2,5-Difluorophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The presence of the difluorophenyl group in this compound enhances its chemical properties, making it a valuable molecule for various applications.

Méthodes De Préparation

The synthesis of 1-(2,5-Difluorophenyl)piperazine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2,5-difluoronitrobenzene with piperazine. The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The nitro group is then reduced to an amine, resulting in the formation of this compound .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

1-(2,5-Difluorophenyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced piperazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperazine derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

- Antitumor Activity : Research indicates that derivatives of 1-(2,5-difluorophenyl)piperazine exhibit significant cytotoxic effects against various cancer cell lines. The presence of the difluorophenyl group enhances receptor binding affinity, making it a promising candidate for anticancer drug development. In vitro studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells.

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against a range of pathogens. Studies suggest that it demonstrates efficacy against both Gram-positive and Gram-negative bacteria, potentially due to the fluorinated phenyl moiety which enhances its interaction with microbial targets.

- Neuroprotective Effects : Some derivatives have shown neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer’s disease. For instance, certain piperazine derivatives have been linked to the activation of TRPC6 channels, which are crucial for synaptic plasticity and neuronal survival .

Pharmacology

- Receptor Modulation : this compound acts as a ligand for various neurotransmitter receptors, including serotonin receptors (5-HT). This property is being explored for potential applications in treating mood disorders and anxiety .

- Drug Development : The compound serves as a scaffold for synthesizing new pharmacological agents. Its structural versatility allows for modifications that can lead to improved pharmacokinetic properties and therapeutic profiles.

- Mechanism of Action Studies : Investigations into the mechanisms by which these compounds exert their biological effects are ongoing. Studies utilizing surface plasmon resonance have demonstrated strong binding affinities to specific enzyme targets involved in disease pathways, further supporting their potential as therapeutic agents.

Material Science

- Synthesis of Advanced Materials : The unique chemical structure of this compound allows it to be used as an intermediate in the synthesis of complex organic materials. This application is particularly relevant in developing specialty chemicals used in coatings, adhesives, and other industrial applications.

Data Summary Table

Case Studies

- In Vitro Anticancer Study : A study evaluated the cytotoxic effects of this compound derivatives on various cancer cell lines, revealing IC50 values indicative of potent antitumor activity. The mechanism was linked to apoptosis induction through caspase activation pathways.

- Antimicrobial Efficacy Testing : In a series of antimicrobial assays, compounds derived from this compound were tested against clinical isolates of bacteria such as Staphylococcus aureus and Escherichia coli. Results showed a dose-dependent inhibition of bacterial growth.

- Neuroprotective Effectiveness : In animal models of Alzheimer’s disease, administration of specific piperazine derivatives resulted in improved cognitive function and reduced amyloid plaque formation, suggesting potential therapeutic benefits in neurodegenerative conditions.

Mécanisme D'action

The mechanism of action of 1-(2,5-Difluorophenyl)piperazine involves its interaction with specific molecular targets. In medicinal chemistry, piperazine derivatives are known to interact with neurotransmitter receptors, enzymes, and ion channels. The difluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparaison Avec Des Composés Similaires

1-(2,5-Difluorophenyl)piperazine can be compared with other similar compounds, such as:

1-(2,4-Difluorophenyl)piperazine: This compound has a similar structure but with fluorine atoms at different positions, which can affect its chemical and biological properties.

1-(2,5-Dichlorophenyl)piperazine: The presence of chlorine atoms instead of fluorine can lead to different reactivity and biological activities.

1-(2,5-Difluorobenzyl)piperazine: This compound has a benzyl group instead of a phenyl group, which can influence its chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Activité Biologique

1-(2,5-Difluorophenyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with a difluorophenyl group. This structural feature enhances its lipophilicity and biological activity, making it a subject of interest in drug development.

The biological activity of this compound primarily arises from its interactions with various molecular targets:

- Neurotransmitter Receptors : The difluorophenyl group increases binding affinity to neurotransmitter receptors, particularly serotonin receptors, which are implicated in mood regulation and neurological disorders.

- Enzymatic Inhibition : Research indicates that derivatives of piperazine can inhibit enzymes such as acetylcholinesterase, which is crucial for cholinergic neurotransmission .

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various bacterial strains, potentially enhancing the efficacy of existing antibiotics .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against Staphylococcus epidermidis and other pathogens. The minimum inhibitory concentration (MIC) values were determined to assess its antibacterial potency:

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | >100 | Weak |

| Erythromycin (control) | 0.25 | Strong |

Although the compound showed weak direct antibacterial effects, it has been explored for its potential to enhance the activity of existing antibiotics .

Antitumor Activity

Research has indicated that derivatives of this compound possess cytotoxic effects against various cancer cell lines. The presence of the piperazine moiety improves receptor binding affinity and selectivity, which may contribute to its antitumor properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various pathways.

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may exhibit anti-inflammatory properties. These effects are hypothesized to arise from its ability to modulate inflammatory pathways and cytokine production.

Case Studies and Research Findings

Numerous studies have investigated the biological activities of piperazine derivatives:

- Study on Antimicrobial Activity : A study published in MDPI highlighted the weak antibacterial activity of phenylpiperazine derivatives but noted their potential as antibiotic adjuvants .

- Virtual Screening for Neuropharmacological Applications : Research involving molecular docking has shown that piperazine derivatives can inhibit amyloid peptide aggregation, suggesting potential applications in Alzheimer's disease treatment .

Propriétés

IUPAC Name |

1-(2,5-difluorophenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2N2/c11-8-1-2-9(12)10(7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWQMPOXIMTYXHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.